3-Nitro-9-nitrosocarbazole 3-Nitro-9-nitrosocarbazole
Brand Name: Vulcanchem
CAS No.: 5393-41-9
VCID: VC3897278
InChI: InChI=1S/C12H7N3O3/c16-13-14-11-4-2-1-3-9(11)10-7-8(15(17)18)5-6-12(10)14/h1-7H
SMILES: C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-]
Molecular Formula: C12H7N3O3
Molecular Weight: 241.2 g/mol

3-Nitro-9-nitrosocarbazole

CAS No.: 5393-41-9

Cat. No.: VC3897278

Molecular Formula: C12H7N3O3

Molecular Weight: 241.2 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-9-nitrosocarbazole - 5393-41-9

Specification

CAS No. 5393-41-9
Molecular Formula C12H7N3O3
Molecular Weight 241.2 g/mol
IUPAC Name 3-nitro-9-nitrosocarbazole
Standard InChI InChI=1S/C12H7N3O3/c16-13-14-11-4-2-1-3-9(11)10-7-8(15(17)18)5-6-12(10)14/h1-7H
Standard InChI Key UTBGPZHMURQBBF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Nitro-9-nitrosocarbazole is formally designated as 3-nitro-9-nitroso-9H-carbazole (IUPAC name) with the molecular formula C12H7N3O3\text{C}_{12}\text{H}_{7}\text{N}_{3}\text{O}_{3} and a molar mass of 241.20 g/mol . Its structure consists of a carbazole system (a tricyclic aromatic hydrocarbon) substituted with a nitro group (-NO2_2) at the 3-position and a nitroso group (-N=O) at the 9-position (Figure 1).

Table 1: Key identifiers of 3-nitro-9-nitrosocarbazole

PropertyValueSource
CAS Registry Number5393-41-9
Molecular FormulaC12H7N3O3\text{C}_{12}\text{H}_{7}\text{N}_{3}\text{O}_{3}
SMILES NotationO=NN1C=2C=CC=CC2C3=CC(=CC=C31)N+[O−]
InChI KeyUTBGPZHMURQBBF-UHFFFAOYSA-N

Spectroscopic and Computational Data

The canonical SMILES string and InChI key confirm the regiochemistry of substitutions . Computational predictions using tools like ACD/Labs suggest a polar surface area of 80.18 Ų, indicative of moderate solubility in polar aprotic solvents . The molecule’s conjugated aromatic system contributes to its UV-vis absorption maxima in the 300–400 nm range, though experimental spectral data remain unpublished.

Synthesis and Reaction Pathways

Primary Synthetic Route

The most documented synthesis involves nitrosation of 3-nitro-carbazole under acidic conditions :

  • Substrate: 3-Nitro-carbazole (precursor)

  • Reagents: Sodium nitrite (NaNO2_2), acetic acid (solvent and catalyst)

  • Conditions: 30–70°C, 1-hour reaction time

  • Yield: 66%

The reaction proceeds via electrophilic aromatic substitution, where nitrosonium ion (NO+\text{NO}^+) generated in situ attacks the electron-rich 9-position of the carbazole ring.

Table 2: Optimization parameters for synthesis

ParameterOptimal RangeImpact on Yield
Temperature50–60°CMaximizes NO+^+ generation
NaNO2_2 Equivalents1.2–1.5 eqPrevents over-nitrosation
Acetic Acid ConcentrationGlacial (≥99%)Enhances protonation

Side Reactions and Byproducts

Competing pathways include:

  • Dinitrosation: Overuse of NaNO2_2 may lead to 3,9-dinitrosocarbazole (unreported in literature).

  • Oxidative Degradation: Prolonged heating induces decomposition to carbazole quinones .

Physicochemical Properties

Table 3: Experimentally determined physical properties

PropertyValueMethod/Source
Melting Point162–166°C (acetone solvate)Differential Scanning Calorimetry
Boiling Point459.4°C (predicted)ACD/Labs Boiling Point Calculator
Density1.52 g/cm³Predicted via group contribution
Flash Point231.6°CClosed-cup method
Vapor Pressure1.27×1081.27 \times 10^{-8} mmHg (25°C)Epstein-Plesset equation

Solubility and Partitioning

  • LogP (Octanol-Water): 3.96 , indicating high lipophilicity.

  • Aqueous Solubility: <0.1 mg/L (predicted), limiting environmental mobility.

Reactivity and Functional Group Transformations

Nitroso Group Reactivity

The nitroso moiety (-N=O) exhibits dual reactivity:

  • Electrophilic Character: Participates in cycloadditions with dienes.

  • Redox Activity: Reducible to hydroxylamine (-NHOH) under catalytic hydrogenation .

Nitro Group Stability

The electron-withdrawing nitro group deactivates the carbazole ring toward further electrophilic substitution. Thermolysis above 250°C may release NOx_x gases, though experimental confirmation is lacking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator